molecular formula C6H12O B1328937 2-ethylcyclobutan-1-ol CAS No. 35301-43-0

2-ethylcyclobutan-1-ol

Cat. No.: B1328937
CAS No.: 35301-43-0
M. Wt: 100.16 g/mol
InChI Key: JBHZDUFZWBLFID-UHFFFAOYSA-N
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Description

2-ethylcyclobutan-1-ol is an organic compound with the molecular formula C6H12O. It is a cyclobutanol derivative where an ethyl group is attached to the second carbon of the cyclobutane ring. This compound is a colorless liquid that is soluble in many organic solvents such as ether, acetone, and chloroform . It is primarily used as an intermediate in organic synthesis.

Preparation Methods

2-ethylcyclobutan-1-ol can be synthesized through various methods. One common synthetic route involves the reaction of cyclobutene with ethanol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve more complex processes and the use of different catalysts to optimize yield and purity.

Chemical Reactions Analysis

2-ethylcyclobutan-1-ol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 2-ethylcyclobutanone, while reduction can produce 2-ethylcyclobutane .

Scientific Research Applications

2-ethylcyclobutan-1-ol has various applications in scientific research. In chemistry, it is used as an intermediate for synthesizing other compounds. In biology and medicine, it can be used to study the effects of cyclobutane derivatives on biological systems.

Mechanism of Action

The mechanism of action of 2-ethylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with other molecules, influencing its reactivity and interactions. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-ethylcyclobutan-1-ol can be compared with other similar compounds such as cyclobutanol, 2-methylcyclobutanol, and 2-propylcyclobutanol. These compounds share a similar cyclobutane ring structure but differ in the substituents attached to the ring. The presence of different substituents can influence the physical and chemical properties of these compounds, making this compound unique in its reactivity and applications .

Properties

IUPAC Name

2-ethylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-2-5-3-4-6(5)7/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHZDUFZWBLFID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956735
Record name 2-Ethylcyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35301-43-0
Record name 2-Ethylcyclobutanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035301430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethylcyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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